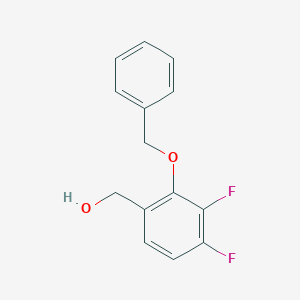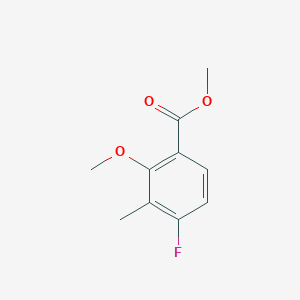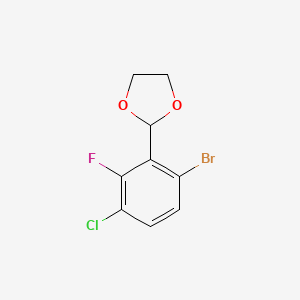
Fmoc-Ile-(Dmb)Gly-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Fmoc-Ile-(Dmb)Gly-OH” is a dipeptide that offers the same benefits as pseudoproline dipeptides but for peptide sequences containing Gly . It is extremely easy to use and is often used in Fmoc solid-phase peptide synthesis . The compound has a molar mass of 560.64 g/mol .
Synthesis Analysis
Standard coupling methods like PyBOP/DIPEA or DIPCDI/HOBt can be used for the introduction of "this compound" . The removal of the Dmb group and regeneration of the glycine residue occurs during the course of standard TFA-mediated cleavage reaction .Chemical Reactions Analysis
“this compound” is used in Fmoc solid-phase peptide synthesis . The removal of the Dmb group and regeneration of the glycine residue occurs during the course of standard TFA-mediated cleavage reaction .Physical And Chemical Properties Analysis
“this compound” is a white to slight yellow to beige powder . It has a molar mass of 560.64 g/mol . The compound is clearly soluble in 1 mmole in 2 ml DMF .科学研究应用
Fmoc-Ile-(Dmb)Gly-OH is a versatile molecule that has been used in a variety of scientific research applications. It has been used in peptide synthesis, protein engineering, and bioconjugation. In peptide synthesis, this compound is used as a protecting group for the side chain of isoleucine. This allows researchers to synthesize peptides with a higher degree of control and accuracy. In protein engineering, this compound is used to modify proteins for a variety of purposes, including increasing solubility, altering protein structure, and increasing stability. In bioconjugation, this compound is used to attach molecules to proteins, allowing researchers to study protein-ligand interactions.
作用机制
Target of Action
Fmoc-Ile-(Dmb)Gly-OH is primarily used in the field of peptide synthesis . Its primary targets are the peptide sequences that contain Glycine (Gly). The compound is used to enhance the synthetic efficiency of these glycine-containing peptides .
Mode of Action
This compound interacts with its targets by preventing aggregation during chain assembly, leading to faster and more predictable acylation and deprotection reactions . This is achieved through the introduction of the Dmb group at appropriate positions .
Biochemical Pathways
The compound affects the biochemical pathway of solid-phase peptide synthesis (SPPS). It offers the same benefits as pseudoproline dipeptides in Fmoc SPPS but for peptide sequences containing Gly . It can also prevent aspartimide formation when used to introduce a Gly immediately before an Asp residue .
Result of Action
The result of this compound’s action is the successful synthesis of glycine-containing peptides with enhanced efficiency . The removal of the Dmb group and regeneration of the glycine residue occurs during the course of standard TFA-mediated cleavage reaction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . It is typically stored at 2-8°C . Furthermore, the specific conditions of the peptide synthesis process, such as the pH and the presence of other reactants, can also influence the compound’s action and efficacy.
实验室实验的优点和局限性
The main advantage of using Fmoc-Ile-(Dmb)Gly-OH in lab experiments is its versatility. It can be used in a variety of reactions and can be used to modify proteins for a variety of purposes. This makes it a powerful tool for creating a variety of molecules. The main limitation of using this compound in lab experiments is its cost. It is a relatively expensive reagent, so it may not be feasible to use it in all experiments.
未来方向
There are a number of potential future directions for Fmoc-Ile-(Dmb)Gly-OH. One potential direction is to use this compound to create novel peptides and proteins. This could be used to develop new drugs or to study protein-ligand interactions. Another potential direction is to use this compound to create bioconjugates for diagnostic or therapeutic purposes. Finally, this compound could be used to create new materials for use in a variety of applications, such as drug delivery, tissue engineering, and nanotechnology.
合成方法
Fmoc-Ile-(Dmb)Gly-OH is synthesized through a two-step process. The first step involves the reaction of Fmoc-Ile-(Dmb)Gly-OHine with dimethylbenzyl chloride in the presence of a base. This reaction produces the Fmoc-Ile-(Dmb)Cl derivative. The second step involves the reaction of the Fmoc-Ile-(Dmb)Cl derivative with glycine in the presence of a base. This reaction produces this compound.
安全和危害
属性
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methyl-[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N2O7/c1-5-20(2)30(31(37)34(18-29(35)36)17-21-14-15-22(39-3)16-28(21)40-4)33-32(38)41-19-27-25-12-8-6-10-23(25)24-11-7-9-13-26(24)27/h6-16,20,27,30H,5,17-19H2,1-4H3,(H,33,38)(H,35,36)/t20-,30-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJJEVPTHXTZNA-WRGVRERRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![6-Hydroxyspiro[2.5]octane-6-carbonitrile](/img/structure/B6291087.png)
